4-(2-Bromo-5-fluorophenyl)butanal
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Overview
Description
4-(2-Bromo-5-fluorophenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal group attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-fluorophenyl)butanal can be achieved through several methodsFor example, starting with 2-bromo-5-fluorobenzene, a Grignard reaction can be employed to introduce the butanal group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and aldehyde formation, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-fluorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Bromo-5-fluorophenyl)butanoic acid.
Reduction: 4-(2-Bromo-5-fluorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-5-fluorophenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-fluorophenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-5-fluorophenyl)butanoic acid
- 4-(2-Bromo-5-fluorophenyl)butanol
- 2-Bromo-5-fluorobenzaldehyde
Uniqueness
4-(2-Bromo-5-fluorophenyl)butanal is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(2-bromo-5-fluorophenyl)butanal |
InChI |
InChI=1S/C10H10BrFO/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-7H,1-3H2 |
InChI Key |
ZMJBHWOGYPQQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCC=O)Br |
Origin of Product |
United States |
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